

Technical Monograph: 3-((4-Chlorophenyl)thio)propan-1-amine

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Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]-1-propanamine

CAS No.: 104864-09-7

Cat. No.: B185559

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Executive Summary: The Scaffold & Its Utility

3-((4-chlorophenyl)thio)propan-1-amine (also known as 3-(4-chlorophenyl)sulfanylpropan-1-amine) is a bifunctional pharmacophore scaffold used primarily in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a linker motif in Fragment-Based Drug Discovery (FBDD).

Distinct from its carbon-only analog (3-(4-chlorophenyl)propan-1-amine), the inclusion of the thioether (-S-) linkage introduces specific metabolic and electronic properties. The sulfur atom acts as a "metabolic handle," susceptible to oxidation by Flavin-containing Monooxygenases (FMOs), and alters the bond angle and lipophilicity compared to a methylene (-CH₂-) or ether (-O-) linkage.

Key Applications:

- GPCR Ligand Synthesis: Used as the "tail" moiety in designing ligands for 5-HT (serotonin) and Dopamine receptors.

- PROTAC Linkers: The propyl-thio chain provides a flexible, lipophilic tether for Proteolysis Targeting Chimeras.
- Bioisosteric Replacement: Used to modulate the LogP and metabolic half-life of drug candidates containing phenoxy-propylamine motifs (e.g., fluoxetine analogs).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data characterizes the free base form. In drug development, this is frequently handled as the Hydrochloride (HCl) or Oxalate salt to improve crystallinity and stability.

Property	Value / Description	Notes
IUPAC Name	3-[(4-chlorophenyl)sulfanyl]propan-1-amine	
Molecular Formula	C ₉ H ₁₂ ClNS	
Molecular Weight	201.72 g/mol	
SMILES	<chem>NCCCSC1=CC=C(Cl)C=C1</chem>	
LogP (Predicted)	2.6 ± 0.3	More lipophilic than the ether analog.
pKa (Base)	~9.8 (Amine)	Typical for primary alkyl amines.
H-Bond Donors	1 (NH ₂)	
H-Bond Acceptors	2 (N, S)	Sulfur is a weak acceptor.
Rotatable Bonds	4	High flexibility.

Synthetic Pathways & Process Chemistry[5] Retrosynthetic Analysis

Direct alkylation of 3-chloropropan-1-amine with 4-chlorothiophenol is chemically possible but experimentally flawed due to competing polymerization (intermolecular N-alkylation) and difficulty in purification.

The Superior Route: The Gabriel Synthesis Strategy To ensure "Drug Development Grade" purity, we utilize a protected amine strategy (Gabriel Synthesis). This prevents side reactions and allows for facile purification of the intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-((4-chlorophenyl)thio)propan-1-amine HCl salt.

Step 1: Thioether Formation (Nucleophilic Substitution)

- Reagents: 4-Chlorothiophenol (1.0 eq), N-(3-Bromopropyl)phthalimide (1.05 eq), Potassium Carbonate (K_2CO_3 , 1.2 eq).
- Solvent: DMF (Dimethylformamide) or Acetonitrile.
- Protocol:
 - Dissolve 4-chlorothiophenol in DMF under N_2 atmosphere.
 - Add K_2CO_3 and stir for 15 minutes to generate the thiolate anion ($Ar-S^-$). Note: The solution will likely turn yellow.
 - Dropwise add a solution of N-(3-Bromopropyl)phthalimide in DMF.
 - Heat to $60^\circ C$ for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the thiol.
 - Workup: Pour into ice water. The intermediate phthalimide usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Deprotection (Hydrazinolysis)

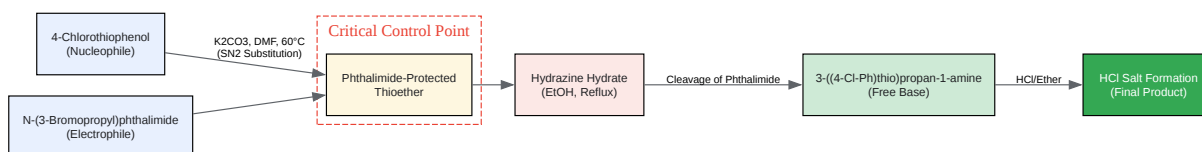
- Reagents: Phthalimide intermediate (from Step 1), Hydrazine Hydrate ($NH_2NH_2 \cdot H_2O$, 3.0 eq).

- Solvent: Ethanol (EtOH).
- Protocol:
 - Suspend the intermediate in EtOH.
 - Add Hydrazine Hydrate.
 - Reflux for 2–3 hours. A white precipitate (phthalhydrazide byproduct) will form.
 - Workup: Cool to room temperature. Filter off the white solid (phthalhydrazide).
 - Concentrate the filtrate. Dissolve the residue in DCM (Dichloromethane) and wash with 1M NaOH to remove residual phthalhydrazide.
 - Dry organic layer (MgSO₄) and concentrate to yield the free amine oil.

Step 3: Salt Formation (Stabilization)

- Dissolve the free amine oil in minimal diethyl ether.
- Add 2M HCl in ether dropwise at 0°C.
- The white precipitate is 3-((4-chlorophenyl)thio)propan-1-amine Hydrochloride. Filter and dry under vacuum.

Synthetic Workflow Diagram (DOT)



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Caption: Figure 1. Robust Gabriel Synthesis pathway preventing N-alkylation side reactions.

Medicinal Chemistry: Metabolic & Structural Logic

The "Sulfur Switch" (Bioisosterism)

Replacing a methylene (-CH₂-) or ether (-O-) with a thioether (-S-) affects the drug's profile in three ways:

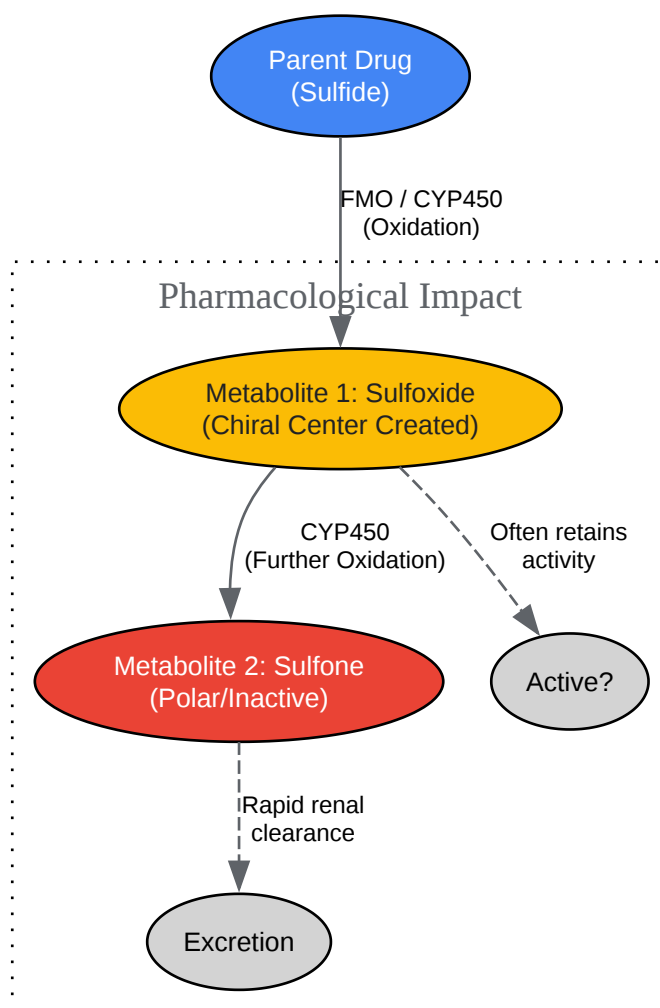
- **Bond Angle:** The C-S-C bond angle is ~90-100°, sharper than the C-O-C (~110°). This alters the spatial orientation of the amine tail relative to the phenyl ring, potentially changing receptor binding affinity (e.g., in SERT/DAT transporters).
- **Lipophilicity:** Sulfur is more lipophilic than oxygen, increasing the LogP. This enhances Blood-Brain Barrier (BBB) penetration, which is critical for CNS-active drugs.
- **Electronic Effects:** The 4-chloro substituent withdraws electron density from the phenyl ring, while the sulfur atom acts as a weak donor into the ring (resonance) but an acceptor inductively.

Metabolic Liability: S-Oxidation

Researchers must be aware that the thioether is a "soft spot" for metabolism. Unlike the ether analog, this molecule will undergo oxidation *in vivo*.

- **Phase I Metabolism:** Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4/2D6) will rapidly oxidize the sulfide to the Sulfoxide (chiral) and subsequently to the Sulfone.
- **Implication:** The sulfoxide metabolite often retains biological activity but becomes more polar. The sulfone is highly polar and usually inactive or excreted rapidly.

Metabolic Pathway Diagram (DOT)



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Caption: Figure 2.[1][2] Oxidative metabolic cascade of the aryl-thioether scaffold.

Safety & Handling Protocols

- **Thiol Stench:** 4-chlorothiophenol has a potent, disagreeable odor. All reactions in Step 1 (Section 3.2) must be performed in a fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spilled thiol.
- **Skin Irritation:** The final amine is caustic (pKa ~9.8). Wear nitrile gloves and eye protection.
- **Storage:** The free amine absorbs CO₂ from the air (carbamate formation) and oxidizes over time. Store as the HCl salt in a desiccator at -20°C for long-term stability.

References

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